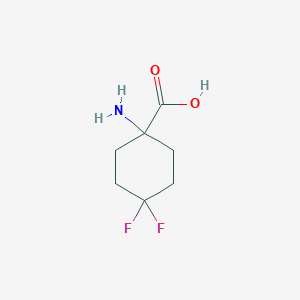
Chlorhydrate de 1-(3-amino-4-méthylphényl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-methylphenyl)ethanone hydrochloride is an organic compound with the molecular formula C9H11NO·HCl It is a hydrochloride salt of 1-(3-amino-4-methylphenyl)ethanone, which is a derivative of acetophenone
Applications De Recherche Scientifique
1-(3-Amino-4-methylphenyl)ethanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methylacetophenone with hydrochloric acid. The reaction typically takes place under controlled temperature conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
- Dissolve 3-amino-4-methylacetophenone in an appropriate solvent such as ethanol.
- Add hydrochloric acid to the solution while maintaining the temperature at around 0-5°C.
- Stir the mixture for a specific duration to allow the formation of the hydrochloride salt.
- Filter the resulting precipitate and wash it with cold ethanol to obtain the pure product.
Industrial Production Methods: In an industrial setting, the production of 1-(3-amino-4-methylphenyl)ethanone hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for temperature control, mixing, and filtration ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-amino-4-methylbenzoic acid.
Reduction: Formation of 1-(3-amino-4-methylphenyl)ethanol.
Substitution: Formation of N-substituted derivatives depending on the reagent used.
Mécanisme D'action
The mechanism of action of 1-(3-amino-4-methylphenyl)ethanone hydrochloride depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can participate in nucleophilic addition reactions, affecting enzyme function and protein interactions. The exact pathways involved vary depending on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- 1-(3-Amino-4-chlorophenyl)ethanone hydrochloride
- 1-(3-Amino-2-nitrophenyl)ethanone hydrochloride
- 1-(4-Aminophenyl)ethanone hydrochloride
Uniqueness: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride is unique due to the presence of both an amino group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications. The methyl group enhances the compound’s lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
Propriétés
IUPAC Name |
1-(3-amino-4-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5H,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBKKLMPHRHDBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

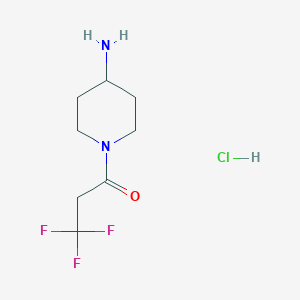
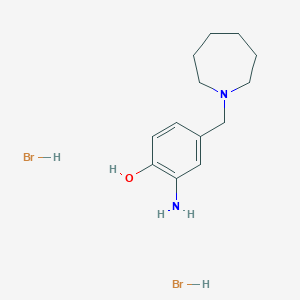
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)
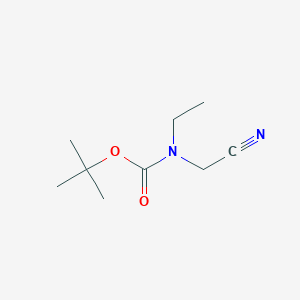

![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)
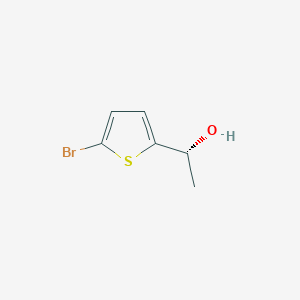
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
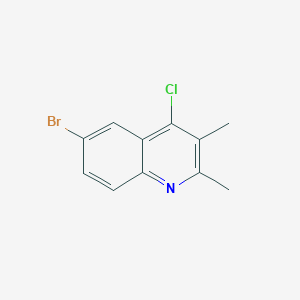
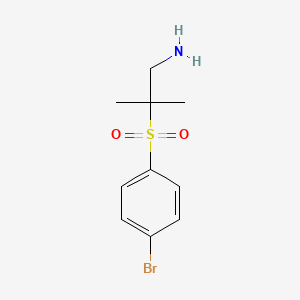

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
